molecular formula C20H25NO4 B072355 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester CAS No. 1539-57-7

3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester

Cat. No. B072355
CAS RN: 1539-57-7
M. Wt: 343.4 g/mol
InChI Key: JHHPUDNXDLHTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester, also known as BDP, is a compound that has been widely studied for its potential applications in various fields of science. This compound belongs to the family of pyridine carboxylic acids and is commonly used as a building block for the synthesis of other compounds.

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester has been studied for its potential applications in various fields of science, including organic chemistry, materials science, and pharmacology. In organic chemistry, 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester is commonly used as a building block for the synthesis of other compounds, such as polyesters and polyamides. In materials science, 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage and separation. In pharmacology, 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester has been studied for its potential anti-inflammatory and anti-cancer properties.

Mechanism Of Action

The mechanism of action of 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester is not well understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and signaling pathways in cells. In particular, 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.

Biochemical And Physiological Effects

3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester can inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in immune cells. In vivo studies have shown that 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester can reduce inflammation and tumor growth in animal models of inflammatory diseases and cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester in lab experiments is its relatively simple synthesis method and high yield. 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester is not well understood, which can make it difficult to design experiments to test its effects.

Future Directions

There are many potential future directions for research on 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester. One area of interest is the development of new synthetic methods for 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester and related compounds. Another area of interest is the exploration of 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester's potential applications in materials science, such as the synthesis of new MOFs with improved properties. In pharmacology, there is interest in further exploring 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester's anti-inflammatory and anti-cancer properties, as well as its potential for use in combination therapy with other drugs. Finally, there is interest in further elucidating the mechanism of action of 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester, which could lead to the development of new drugs with improved efficacy and fewer side effects.

Synthesis Methods

The synthesis of 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester is a multi-step process that involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with benzyl bromide and diethyl carbonate. The reaction is carried out in the presence of a catalyst such as potassium carbonate, and the product is purified using column chromatography. The yield of 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester obtained from this process is typically around 60-70%.

properties

CAS RN

1539-57-7

Product Name

3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

diethyl 4-benzyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25NO4/c1-5-24-19(22)17-13(3)21-14(4)18(20(23)25-6-2)16(17)12-15-10-8-7-9-11-15/h7-11,16,21H,5-6,12H2,1-4H3

InChI Key

JHHPUDNXDLHTHP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1CC2=CC=CC=C2)C(=O)OCC)C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1CC2=CC=CC=C2)C(=O)OCC)C)C

Other CAS RN

1539-57-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.